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molecular formula C20H23NO6 B8796516 Benzyl 5-[(acetyloxy)methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate

Benzyl 5-[(acetyloxy)methyl]-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B8796516
M. Wt: 373.4 g/mol
InChI Key: WTRXRMOVEGCOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733903

Procedure details

7C, FIG. 7. In a 500 mL round bottom flask was placed 250 mL of ethanol from an unopened bottle and this was then purged with dry nitrogen for ten minutes. 3,4-Diethylpyrrole 7B (1.29 g, 0.01 mol) and 2-acetoxymethyl-5-benzyloxycarbonyl-4-methyl-3-methoxycarbonylethylpyrrole 7A (7.83 g, 0.02 mol) were added and the mixture heated until all of the pyrroles dissolved. p-Toluenesulfonic acid (65 mg) was added and the reaction temperature maintained at 60° C. The reaction slowly changed color from a clear yellow to a dark red with the product precipitating out of the solution as the reaction progressed. After ten hours the reaction was cooled to room temperature, the volume reduced to one half on a rotary evaporator, and then placed in the freezer for several hours. The product was collected by filtration, washed with a small amount of cold ethanol to afford 4.61 g of an off white fine powder (61%): 1H NMR (CDCl3, 250 MHz): δ1.14 (6H, t, CH2 CH3), 2.23 (6H, s, pyrrole-CH3), 2.31 (4H, t, CH2CH2 CO2CH 3), 2.50 (4H, q, CH2CH3), 2.64 (4H, t, CH2CH2CO2CH3), 3.60 (10H, br s, CH3CO2 -- and (pyrrole)2 --CH2), 4.44 (4H, br s, C6H5 CH2), 6.99-7.02 (4H, m, aromatic), 7.22-7.26 (6H, m, aromatic), 8.72 (1H, s, NH), 10.88 (2H, br s, NH); 13C NMR (CDCl3, 250 MHz): δ10.97, 16.78, 17.71, 19.40, 22.07, 35.09, 51.46, 65.32, 117.37, 119.34, 122.14, 126.58, 126.79, 127.36, 128.19, 133.55, 136.62, 162.35, 173.49; CI MS (M+H)+ 750; HRMS 749.3676 (calc. for C44H51 N3O8 : 749.3676).
[Compound]
Name
7C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
7.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
pyrroles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 mg
Type
reactant
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:7]([CH2:8][CH3:9])=[CH:6][NH:5][CH:4]=1)[CH3:2].C(O[CH2:14][C:15]1[NH:16][C:17]([C:27]([O:29][CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[O:28])=[C:18]([CH3:26])[C:19]=1[CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])(=O)C.[C:37]1([CH3:47])[CH:42]=[CH:41][C:40](S(O)(=O)=O)=[CH:39][CH:38]=1>>[CH2:30]([O:29][C:27]([C:17]1[NH:16][C:15]([CH2:14][C:4]2[NH:5][C:6]([CH2:14][C:15]3[NH:16][C:17]([C:27]([O:29][CH2:47][C:37]4[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=4)=[O:28])=[C:18]([CH3:26])[C:19]=3[CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])=[C:7]([CH2:8][CH3:9])[C:3]=2[CH2:1][CH3:2])=[C:19]([CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])[C:18]=1[CH3:26])=[O:28])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1

Inputs

Step One
Name
7C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.29 g
Type
reactant
Smiles
C(C)C1=CNC=C1CC
Name
Quantity
7.83 g
Type
reactant
Smiles
C(C)(=O)OCC=1NC(=C(C1CCC(=O)OC)C)C(=O)OCC1=CC=CC=C1
Step Three
Name
pyrroles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
65 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 mL round bottom flask was placed
CUSTOM
Type
CUSTOM
Details
250 mL of ethanol from an unopened bottle and this was then purged with dry nitrogen for ten minutes
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The reaction slowly changed color from a clear yellow to a dark red with the product
CUSTOM
Type
CUSTOM
Details
precipitating out of the solution as the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After ten hours the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the volume reduced to one half on a rotary evaporator
WAIT
Type
WAIT
Details
placed in the freezer for several hours
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with a small amount of cold ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)C1=C(C(=C(N1)CC=1NC(=C(C1CC)CC)CC=1NC(=C(C1CCC(=O)OC)C)C(=O)OCC1=CC=CC=C1)CCC(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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